molecular formula C11H17N5 B11730764 N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11730764
M. Wt: 219.29 g/mol
InChI Key: IMEZACFERZPARW-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, agrochemistry, and material science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization. One common method is the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1,5-dimethyl-1H-pyrazol-3-amine under acidic conditions .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs eco-friendly methodologies, such as microwave-assisted synthesis and the use of heterogeneous catalytic systems. These methods offer advantages like reduced reaction times and higher yields .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-1H-pyrazol-5-amine
  • 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde
  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-4-16-8-10(7-13-16)6-12-11-5-9(2)15(3)14-11/h5,7-8H,4,6H2,1-3H3,(H,12,14)

InChI Key

IMEZACFERZPARW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=NN(C(=C2)C)C

Origin of Product

United States

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